molecular formula C12H21NO2 B13914510 Tert-butyl 3-methyleneazepane-1-carboxylate

Tert-butyl 3-methyleneazepane-1-carboxylate

Cat. No.: B13914510
M. Wt: 211.30 g/mol
InChI Key: ZBWMUFIPRVKDAI-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyleneazepane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2. It is a colorless to almost colorless clear liquid that is sensitive to air and should be stored under inert gas conditions . This compound is used as a synthetic building block in organic chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methyleneazepane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydroperoxide with benzyl cyanides under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of tert-butyl hydroperoxide and benzyl cyanides in a controlled environment ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyleneazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-methyleneazepane-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyleneazepane-1-carboxylate involves its reactivity with various chemical reagents. The compound’s molecular structure allows it to participate in a range of chemical reactions, targeting specific molecular pathways and functional groups. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methyleneazepane-1-carboxylate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a synthetic building block makes it valuable in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 3-methylideneazepane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-10-7-5-6-8-13(9-10)11(14)15-12(2,3)4/h1,5-9H2,2-4H3

InChI Key

ZBWMUFIPRVKDAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=C)C1

Origin of Product

United States

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